1-Bromo-8-(prop-1-yn-1-yl)naphthalene
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Overview
Description
1-Bromo-8-(prop-1-yn-1-yl)naphthalene is an organic compound with the molecular formula C13H9Br. It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and a prop-1-yn-1-yl group is attached to the eighth carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-8-(prop-1-yn-1-yl)naphthalene can be synthesized through several methods. One common approach involves the bromination of 8-(prop-1-yn-1-yl)naphthalene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-(prop-1-yn-1-yl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The prop-1-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form 1-(prop-1-yn-1-yl)naphthalene.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia (NH3) is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used for reduction reactions.
Major Products
Substitution: Formation of 1-amino-8-(prop-1-yn-1-yl)naphthalene.
Oxidation: Formation of 1-bromo-8-(prop-1-yn-1-yl)benzaldehyde.
Reduction: Formation of 1-(prop-1-yn-1-yl)naphthalene.
Scientific Research Applications
1-Bromo-8-(prop-1-yn-1-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-8-(prop-1-yn-1-yl)naphthalene involves its interaction with various molecular targets. The bromine atom and the prop-1-yn-1-yl group confer unique reactivity, allowing the compound to participate in diverse chemical transformations. The molecular pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(prop-1-yn-1-yl)naphthalene
- **1-Bromo-3
Properties
Molecular Formula |
C13H9Br |
---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
1-bromo-8-prop-1-ynylnaphthalene |
InChI |
InChI=1S/C13H9Br/c1-2-5-10-6-3-7-11-8-4-9-12(14)13(10)11/h3-4,6-9H,1H3 |
InChI Key |
IQAYJGAHWQALTI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=CC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
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